tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate
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Overview
Description
tert-Butyl N-[5-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a hydroxycarbamimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]carbamate typically involves multiple steps, including the protection of amino groups, nucleophilic substitution, and condensation reactions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the pyridine ring and the hydroxycarbamimidoyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycarbamimidoyl group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[5-bromoimidazo[1,2-a]pyridin-2-yl]carbamate
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate .
Uniqueness: The presence of the hydroxycarbamimidoyl group in tert-butyl N-[5-[(Z)-N’-hydroxycarbamimidoyl]pyridin-2-yl]carbamate distinguishes it from other similar compounds. This functional group imparts unique reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H16N4O3 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H16N4O3/c1-11(2,3)18-10(16)14-8-5-4-7(6-13-8)9(12)15-17/h4-6,17H,1-3H3,(H2,12,15)(H,13,14,16) |
InChI Key |
RSWVSNRXZXOCDV-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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